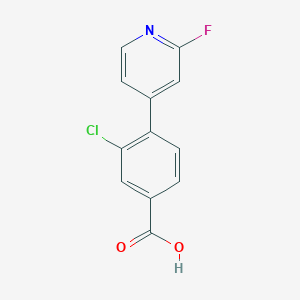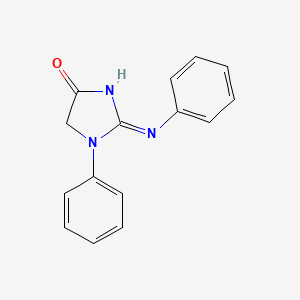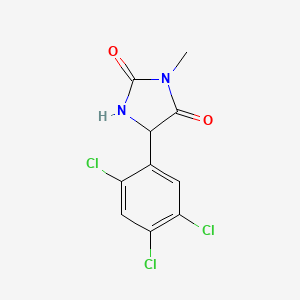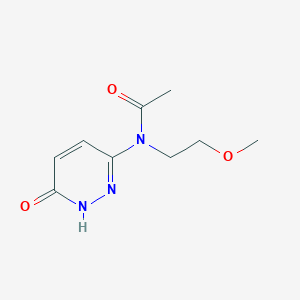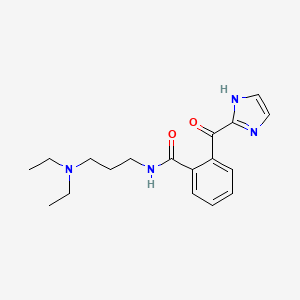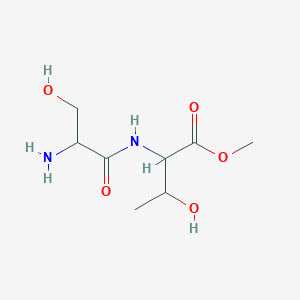![molecular formula C6H4BF4NO2 B12933751 [5-Fluoro-6-(trifluoromethyl)pyridin-3-yl]boronic acid](/img/structure/B12933751.png)
[5-Fluoro-6-(trifluoromethyl)pyridin-3-yl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-Fluoro-6-(trifluoromethyl)pyridin-3-yl]boronic acid: is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a fluorine atom at the 5th position and a trifluoromethyl group at the 6th position of the pyridine ring, along with a boronic acid group at the 3rd position. The unique structural features of this compound make it a valuable building block in various chemical reactions, particularly in the synthesis of complex organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [5-Fluoro-6-(trifluoromethyl)pyridin-3-yl]boronic acid typically involves the introduction of the boronic acid group onto a pre-fluorinated pyridine ring. One common method is the borylation of 5-fluoro-6-(trifluoromethyl)pyridine using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient and scalable production of this compound. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: [5-Fluoro-6-(trifluoromethyl)pyridin-3-yl]boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products:
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Alcohols and Ketones: Formed from oxidation reactions.
Substituted Pyridines: Formed from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: [5-Fluoro-6-(trifluoromethyl)pyridin-3-yl]boronic acid is widely used as a building block in the synthesis of complex organic molecules. Its ability to undergo Suzuki-Miyaura coupling makes it valuable in the construction of biaryl compounds, which are important in pharmaceuticals and materials science .
Biology and Medicine: In biological research, this compound is used to synthesize molecules that can act as enzyme inhibitors or receptor ligands. Its unique structural features allow for the design of molecules with high specificity and potency.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its ability to introduce fluorine atoms into organic molecules enhances the stability and bioavailability of the resulting compounds .
Wirkmechanismus
The mechanism of action of [5-Fluoro-6-(trifluoromethyl)pyridin-3-yl]boronic acid is primarily related to its ability to form stable carbon-boron bonds. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The presence of fluorine atoms enhances the reactivity and stability of the compound, making it a versatile reagent in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
3-Pyridinylboronic Acid: Lacks the fluorine and trifluoromethyl groups, making it less reactive in certain reactions.
6-Fluoro-3-pyridinylboronic Acid: Contains a single fluorine atom, offering different reactivity and selectivity compared to [5-Fluoro-6-(trifluoromethyl)pyridin-3-yl]boronic acid.
Trifluoromethylpyridine: Lacks the boronic acid group, limiting its use in Suzuki-Miyaura coupling but still valuable in other synthetic applications.
Uniqueness: The combination of a boronic acid group with both fluorine and trifluoromethyl substituents makes this compound a highly versatile and reactive compound. Its unique structural features allow for a wide range of chemical transformations and applications in various fields of research and industry.
Eigenschaften
Molekularformel |
C6H4BF4NO2 |
|---|---|
Molekulargewicht |
208.91 g/mol |
IUPAC-Name |
[5-fluoro-6-(trifluoromethyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C6H4BF4NO2/c8-4-1-3(7(13)14)2-12-5(4)6(9,10)11/h1-2,13-14H |
InChI-Schlüssel |
FIJNSXOMCNJYRC-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=C(N=C1)C(F)(F)F)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


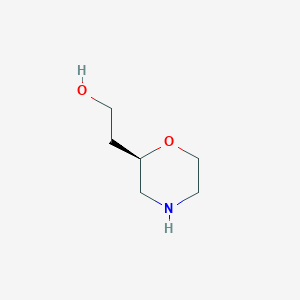
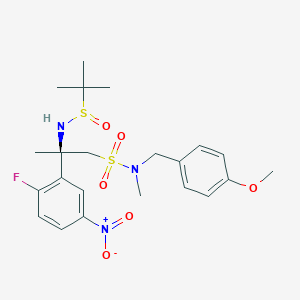
![(1S,6R)-2-Oxa-5-azabicyclo[4.1.0]heptane](/img/structure/B12933691.png)
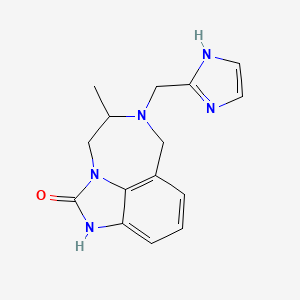
![1-(2,7-Diazaspiro[3.5]nonan-7-YL)ethanone dihydrochloride](/img/structure/B12933700.png)

